molecular formula C12H18O2 B1619321 Acetophenone diethyl ketal CAS No. 4316-37-4

Acetophenone diethyl ketal

Cat. No. B1619321
CAS RN: 4316-37-4
M. Wt: 194.27 g/mol
InChI Key: BWZAUXRKSMJLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenone diethyl ketal is a chemical compound with the molecular formula C12H18O2 . It is also known by its IUPAC identifier: 1,1-diethoxy-2-phenylethane . The compound’s CAS Registry Number is 4316-37-4 .

Scientific Research Applications

1. Catalysis and Synthesis Acetophenone diethyl ketal plays a significant role in catalysis and synthetic chemistry. For instance, Yin Dulin (2009) explored the synthesis of acetophenone ethylene glycol ketal using activated carbon supported phosphotungstic acid as a catalyst, achieving a high yield under optimal conditions (Yin Dulin, 2009). Similarly, Wei Qingmin (2012) synthesized acetophenone cyclic ethylic ketal using ethylene glycol and a nanosolid superacid as the catalyst, optimizing the reaction conditions to achieve a 94.2% yield (Wei Qingmin, 2012).

2. Thermodynamics and Polymer Science In the field of thermodynamics and polymer science, N. V. Karyakin et al. (1978) determined the enthalpy of reaction of acetophenone ethyl ketal with p-diacetylbenzene diethyl ketal, forming oligomeric polyphenylene. This research contributes to understanding the thermodynamic properties of these compounds (N. V. Karyakin et al., 1978).

3. Electrochemistry In electrochemistry, M. Bhatti and O. Brown (1975) studied the cathodic reduction of acetophenone in acidic methanol, showing the formation of acetophenone pinacol dimethyl diethers. This research aids in understanding the electrochemical behaviors of acetophenone derivatives (M. Bhatti & O. Brown, 1975).

4. Analytical Chemistry Acetophenone diethyl ketal is also important in analytical chemistry. For example, J. Toullec and M. El-Alaoui (1979) developed a spectrophotometric method for determining small amounts of water in acidic methanol using substituted acetophenones (J. Toullec & M. El-Alaoui, 1979).

5. Photoprobes in Receptor Research In receptor research, P. Kym, K. Carlson, and J. Katzenellenbogen (1993) used progestin 16 alpha, 17 alpha-dioxolane ketals of acetophenone as molecular probes for the progesterone receptor. Their work highlights the utility of acetophenone derivatives in studying hormone-receptor interactions (P. Kym et al., 1993).

6. Nematicidal Activity Finally, G. Tocco et al. (2017) explored the nematicidal activity of haloacetophenones against Meloidogyne incognita, revealing that certain acetophenone derivatives can be effective in controlling nematode pests (G. Tocco et al., 2017)

properties

IUPAC Name

1,1-diethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZAUXRKSMJLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195747
Record name Acetophenone diethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone diethyl ketal

CAS RN

4316-37-4
Record name Acetophenone diethyl ketal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone diethyl ketal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC2202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone diethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetophenone diethyl ketal
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Acetophenone diethyl ketal
Reactant of Route 3
Acetophenone diethyl ketal
Reactant of Route 4
Reactant of Route 4
Acetophenone diethyl ketal
Reactant of Route 5
Reactant of Route 5
Acetophenone diethyl ketal
Reactant of Route 6
Acetophenone diethyl ketal

Citations

For This Compound
46
Citations
VV Korshak, MM Teplyakov, VP Chebotarev… - Bulletin of the Academy …, 1973 - Springer
Conclusions 1. A study was made of the formation of triphenylbenzene by the condensation of acetophenone di ethyl ketal under various conditions and the optimum conditions were …
TH Fife, L Hagopian - The Journal of Organic Chemistry, 1966 - ACS Publications
The rates of acid-catalyzed hydrolysis of diethyl ketal and 2, 2-disubstituted 1, 3-dioxolane derivatives of both aromatic and aliphatic ketones havebeen measured in 50% dioxane-water …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
Z Arnold, J Žemlička - Collection of Czechoslovak Chemical …, 1959 - cccc.uochb.cas.cz
… On working up the reaction mixture after the formylation of acetophenone diethyl ketal, three compounds were isolated: the quaternary salt (1) in 44'6% yield, ~-dimethylaminocinnamic …
Number of citations: 29 cccc.uochb.cas.cz
RH De Wolfe, KM Ivanetich… - The Journal of Organic …, 1969 - ACS Publications
… (Koehler and Cordes observed a similar slight decrease in rates of hydrolysis of acetone dimethyl ketal and acetophenone diethyl ketal with increasing carboxylate buffer concentration.…
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
C Wild - 1988 - vtechworks.lib.vt.edu
The major portion of this work details our investigation of trifluoroethoxy (TFE) substituted compounds with particular emphasis given to their preparation and possible applications. The …
Number of citations: 2 vtechworks.lib.vt.edu
BV Rozynov, MM Teplyakov, VP Chebotarev… - Bulletin of the Academy …, 1974 - Springer
Mass-spectrometric study of condensation reaction of acetophenone diethyl ketal | SpringerLink … Mass-spectrometric study of condensation reaction of acetophenone diethyl …
Y Ogata, A Kawasaki, K Tsujimura - Tetrahedron, 1971 - Elsevier
… Acetophenone diethyl ketal gives below 200” reversibly a-ethoxystyrene, which reacts … to 84% by heating ethyl anthranilate and acetophenone diethyl ketal at 250”; they explained the …
E Eliel, M Rerick - The Journal of Organic Chemistry, 1958 - ACS Publications
… 4 bp 70-71.5/12 mm.,«1.4954), of acetophenone diethyl ketal to-phenethyl ethyl ether (59% yield, bp 88-90/36 mm.,«1.4849; lit. 5 bp 89/31 mm.,«5 1.4846), of butyraldehyde diethyl …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
KJ Cheng, ZB Ding, SH Wu - Synthetic communications, 1997 - Taylor & Francis
… In the extensive study of this reaction, we found that, in stead of acetophenone, 1,3,5-triphenyl benzene was obtained in high yield from acetophenone diethyl ketal by acetyl chloride in …
C ARNOLD JR - 1957 - search.proquest.com
… Thus acetophenone diethyl ketal is reduced to 1-ethylcyclohexene, while benzylacetone diethyl ketal … to account for the formation of 1-ethylcyclohexene from acetophenone diethyl ketal. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.